4-Nitrosoantipyrine
Overview
Description
4-Nitrosoantipyrine is an organic compound with the molecular formula C11H11N3O2. It is a derivative of antipyrine, a well-known analgesic and antipyretic agent. The compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the antipyrine ring. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
4-Nitrosoantipyrine is a derivative of Antipyrine, which is known to primarily act in the Central Nervous System (CNS) . The primary targets of Antipyrine are the cyclooxygenase enzymes, specifically COX-1, COX-2, and COX-3 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
Antipyrine is thought to increase the pain threshold by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased perception of pain.
Biochemical Pathways
Based on its similarity to antipyrine, it can be inferred that it may influence the prostaglandin synthesis pathway by inhibiting the cyclooxygenase enzymes . This would result in a decrease in prostaglandin levels, leading to reduced inflammation and pain sensation.
Pharmacokinetics
Studies on antipyrine, a structurally similar compound, suggest that it is often used to test the effects of other drugs on liver enzymes This suggests that Antipyrine, and potentially this compound, may be metabolized in the liver
Result of Action
Based on its structural similarity to antipyrine, it can be inferred that its action may result in reduced inflammation and pain sensation due to decreased prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoantipyrine typically involves the nitrosation of antipyrine. One common method includes the reaction of antipyrine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.
Industrial Production Methods: In an industrial setting, the continuous preparation method of this compound involves the preparation of an antipyrine sulfate solution, followed by the addition of sodium nitrite under acidic conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosoantipyrine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: 4-Nitroantipyrine.
Reduction: 4-Aminoantipyrine.
Substitution: Various substituted antipyrine derivatives depending on the electrophile used.
Scientific Research Applications
Analytical Chemistry
4-Nitrosoantipyrine serves as a reagent for detecting nitrite ions in various samples. Its ability to form stable complexes with nitrite makes it a valuable tool in environmental and food safety testing.
Table 1: Detection Methods Using this compound
Method | Sample Type | Detection Limit | Reference |
---|---|---|---|
Spectrophotometry | Water samples | 0.1 mg/L | |
Colorimetric assay | Food products | 0.05 mg/kg |
Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various bacterial strains, suggesting possible therapeutic applications.
Case Study: Antimicrobial Activity
- Objective : Evaluate the antimicrobial efficacy of this compound.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Significant inhibition zones were observed, indicating strong antimicrobial activity (p < 0.05) .
Drug Development
Due to its structural similarity to antipyrine, this compound is being investigated as a lead compound in drug design, particularly for new analgesic and antipyretic agents. Its potential to modulate pain pathways through cyclooxygenase inhibition has garnered interest in pharmacological studies.
Table 2: Pharmacological Studies on this compound
Study Type | Findings | Reference |
---|---|---|
In vitro assays | Inhibition of COX enzymes | |
Animal models | Reduction in pain response |
Coordination Chemistry
This compound acts as a bidentate ligand, coordinating with lanthanide ions to form complexes that exhibit unique magnetic and optical properties. These complexes are studied for their potential applications in materials science and catalysis.
Table 3: Lanthanide Complexes of this compound
Complex | Lanthanide Ion | Coordination Mode | Reference |
---|---|---|---|
[La(NAP)₄(ClO₄)₂] | La³⁺ | Bidentate | |
[Gd(NAP)₄(ClO₄)₂] | Gd³⁺ | Bidentate |
Toxicological Considerations
While exploring its applications, it is crucial to note that this compound has been found to exhibit mutagenic properties in certain studies, raising concerns about long-term exposure risks . Therefore, further research into its safety profile is essential before advancing its use in clinical settings.
Comparison with Similar Compounds
4-Aminoantipyrine: A reduction product of 4-Nitrosoantipyrine, known for its analgesic and antipyretic properties.
4-Nitroantipyrine: An oxidation product, used in various chemical analyses.
Antipyrine: The parent compound, widely used as an analgesic and antipyretic agent.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from its analogs.
Biological Activity
4-Nitrosoantipyrine, a derivative of antipyrine, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C11H12N2O) is a pyrazolone derivative characterized by a nitroso group attached to the antipyrine structure. Its molecular formula indicates a weight of approximately 188.23 g/mol. The compound is known for its role as a cyclooxygenase inhibitor and exhibits non-narcotic analgesic properties, making it relevant in pain management and anti-inflammatory therapies .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with nitro groups have shown enhanced antibacterial properties, with minimal inhibitory concentrations (MIC) reported as low as 20 µM against Staphylococcus aureus and 30 µM against Pseudomonas aeruginosa .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
This compound | Pseudomonas aeruginosa | 30 |
Mutagenicity
A critical aspect of this compound's profile is its mutagenic potential. Studies have shown that it is directly mutagenic in various bacterial strains, including TA102. The presence of the nitroso group plays a pivotal role in this activity, highlighting the compound's dual nature as both therapeutic and potentially hazardous .
Anti-inflammatory Properties
This compound has been identified as an effective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : The nitroso group interacts with the active sites of enzymes such as COX, leading to reduced prostaglandin synthesis.
- Electrophilic Nature : The compound's electrophilic properties allow it to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered protein function or inhibition .
- Reductive Metabolism : Upon metabolic reduction, nitroso compounds can yield reactive intermediates that may exert cytotoxic effects on pathogens or cancer cells.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various nitro derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µM, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Mutagenicity Assessment
A mutagenicity assessment involving several bacterial tester strains revealed that this compound exhibited direct mutagenic effects. Notably, strain TA102 showed increased sensitivity to the compound. This finding raises concerns regarding the long-term safety of using this compound therapeutically .
Properties
IUPAC Name |
1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODZSWSXNQPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237079 | |
Record name | 4-Nitrosoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885-11-0 | |
Record name | Nitrosoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrosoantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANTIPYRINE, 4-NITROSO- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrosoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROSOANTIPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E87K64L4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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